molecular formula C19H26N2O6 B13133845 1-Benzyl4-(tert-butyl)2-methyl(R)-piperazine-1,2,4-tricarboxylate

1-Benzyl4-(tert-butyl)2-methyl(R)-piperazine-1,2,4-tricarboxylate

Cat. No.: B13133845
M. Wt: 378.4 g/mol
InChI Key: FUMOVDZJNXKHJM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, along with three carboxylate groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of Substituents: The benzyl, tert-butyl, and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl, tert-butyl, or methyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, leading to its observed effects.

Comparison with Similar Compounds

  • 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2-dicarboxylate
  • 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,3,4-tricarboxylate
  • 1-Benzyl4-(tert-butyl)2-methyl(S)-piperazine-1,2,4-tricarboxylate
  • Uniqueness:

    • The presence of three carboxylate groups provides unique reactivity and binding properties.
    • The specific arrangement of substituents on the piperazine ring influences its chemical behavior and potential applications.
  • Properties

    Molecular Formula

    C19H26N2O6

    Molecular Weight

    378.4 g/mol

    IUPAC Name

    1-O-benzyl 4-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate

    InChI

    InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1

    InChI Key

    FUMOVDZJNXKHJM-OAHLLOKOSA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OCC2=CC=CC=C2

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.